

C646 p300 Inhibitor Selectivity: A Technical Guide

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Compound of Interest

Compound Name: C646

Cat. No.: B8037948

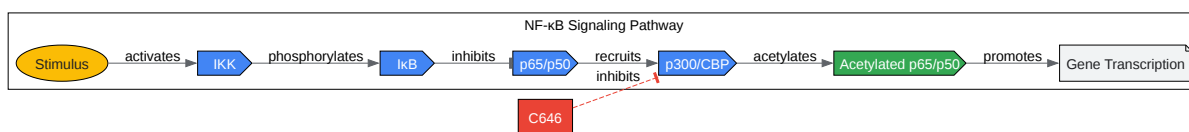
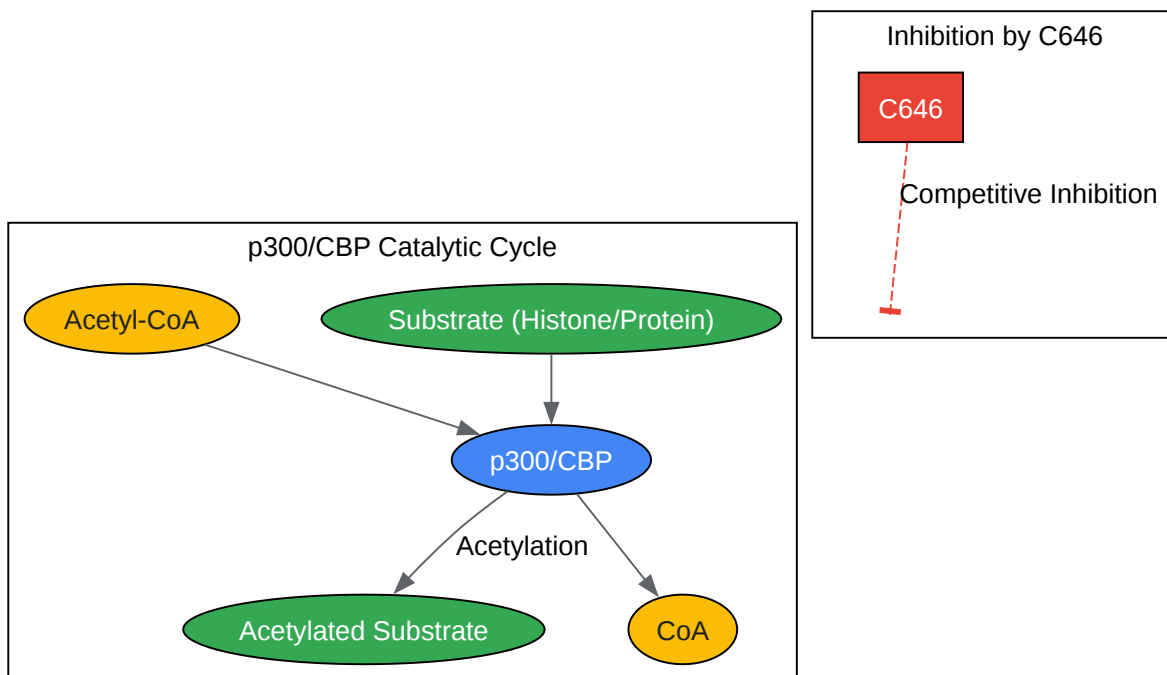
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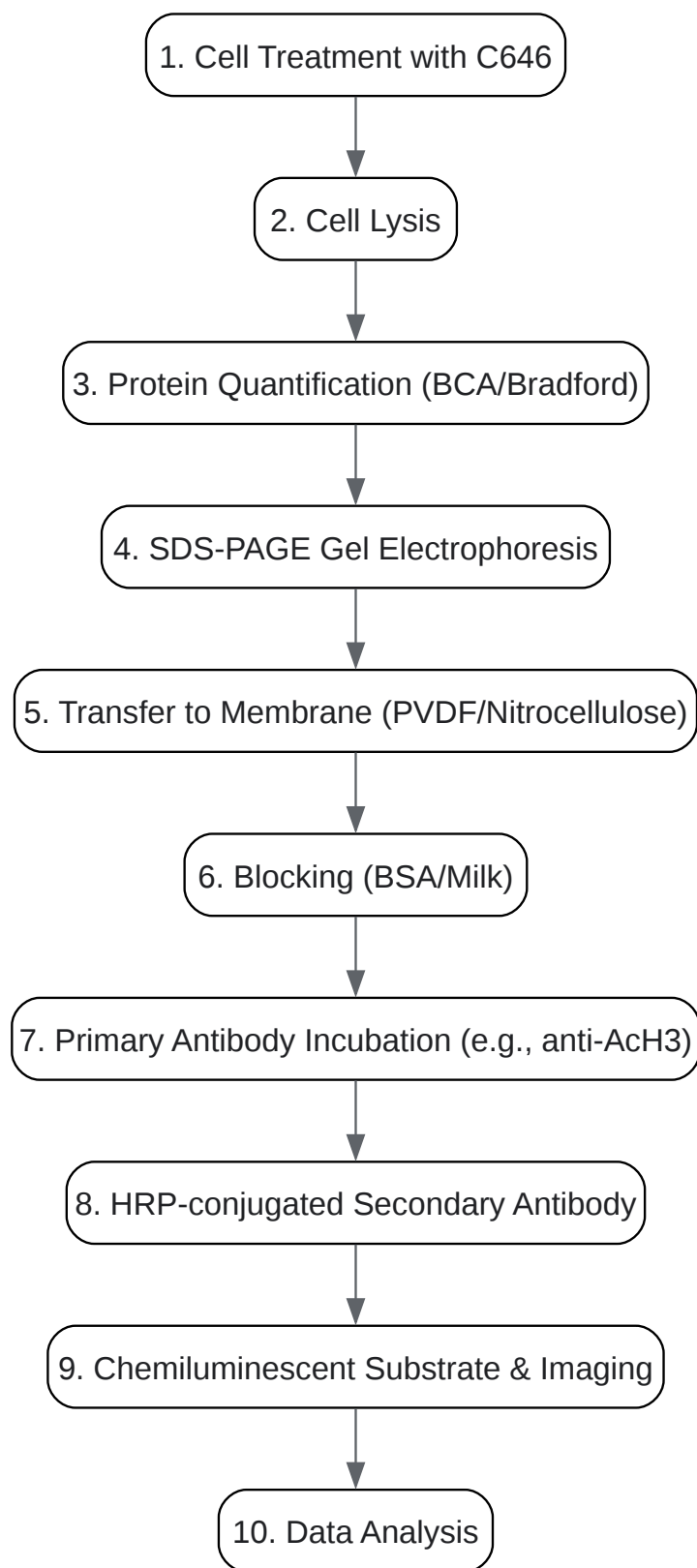
Introduction

C646 is a widely utilized small molecule inhibitor of the histone acetyltransferase (HAT) p300. [1][2][3] Identified through virtual screening, it serves as a valuable chemical probe for elucidating the diverse biological roles of p300. [4][5] This competitive and reversible inhibitor targets the acetyl-CoA binding pocket of p300, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates. [3] This guide provides an in-depth technical overview of the selectivity of **C646**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and affected signaling pathways. It is intended for researchers and professionals in drug development who are leveraging **C646** in their studies.

Mechanism of Action

C646 functions as a competitive inhibitor of the p300 HAT domain, with a reported inhibition constant (K_i) of 400 nM in cell-free assays. [1][2][3][6] It directly competes with the acetyl-CoA substrate for binding to the enzyme's active site. This mode of action prevents the p300/CBP-mediated acetylation of various protein targets, which in turn modulates gene expression and other cellular processes.





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